2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1808520-32-2
VCID: VC5674752
InChI: InChI=1S/C11H23N3O.3ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;;/h11-12,15H,1-10H2;3*1H
SMILES: C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl
Molecular Formula: C11H26Cl3N3O
Molecular Weight: 322.7

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride

CAS No.: 1808520-32-2

Cat. No.: VC5674752

Molecular Formula: C11H26Cl3N3O

Molecular Weight: 322.7

* For research use only. Not for human or veterinary use.

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride - 1808520-32-2

Specification

CAS No. 1808520-32-2
Molecular Formula C11H26Cl3N3O
Molecular Weight 322.7
IUPAC Name 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride
Standard InChI InChI=1S/C11H23N3O.3ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;;/h11-12,15H,1-10H2;3*1H
Standard InChI Key FRVNDZCESSACGP-UHFFFAOYSA-N
SMILES C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Basic Chemical Data

The compound is a trihydrochloride salt with the molecular formula C₁₁H₂₆Cl₃N₃O and a molecular weight of 322.7 g/mol . Its IUPAC name, 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol trihydrochloride, reflects its core structure:

  • A piperazine ring substituted at the 1-position with a hydroxethyl group (-CH₂CH₂OH).

  • A pyrrolidin-3-ylmethyl group attached to the 4-position of the piperazine ring .

The SMILES notation (C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl) and InChIKey (FRVNDZCESSACGP-UHFFFAOYSA-N) further clarify its connectivity and stereochemical features.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1808520-32-2
Molecular FormulaC₁₁H₂₆Cl₃N₃O
Molecular Weight322.7 g/mol
IUPAC Name2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol trihydrochloride
SMILESC1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl
InChIKeyFRVNDZCESSACGP-UHFFFAOYSA-N

Physicochemical Properties

Partitioning and Polarity

The calculated LogP value of -0.95 indicates moderate hydrophilicity, likely due to the protonated amine groups and polar hydroxyethyl chain . With a polar surface area of 39 Ų and four hydrogen bond acceptors, the compound may exhibit limited blood-brain barrier permeability, making it more suitable for peripheral targets .

Table 2: Physicochemical Parameters

PropertyValueSource
LogP-0.95
Rotatable Bonds4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area39 Ų

Synthetic Pathways and Analogues

Structural Analogues

The patent CA3029305A1 describes tankyrase inhibitors featuring spiro[indole-3,4'-piperidine] cores with pyrrolidine-piperazine side chains, highlighting the pharmacological relevance of this structural motif . Such analogues often target protein-protein interactions in oncology and neurodegenerative diseases .

Research Applications

Drug Discovery

The compound’s dual heterocyclic system (piperazine-pyrrolidine) is a privileged scaffold in medicinal chemistry, frequently found in:

  • Dopamine receptor modulators: Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) .

  • Histamine H₁/H₄ antagonists: Pyrrolidine-containing compounds show anti-inflammatory potential .

Chemical Biology

Suppliers like Enamine Ltd and FCH Group list the compound as a building block for high-throughput screening libraries, priced at $74–$111 per 1–20 mg . Its protonatable amines make it suitable for pH-dependent drug delivery systems.

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